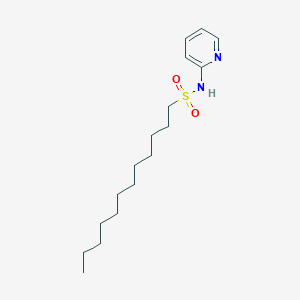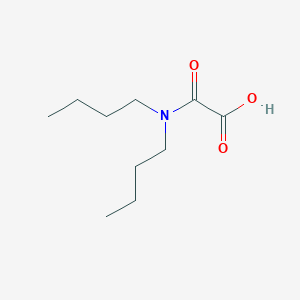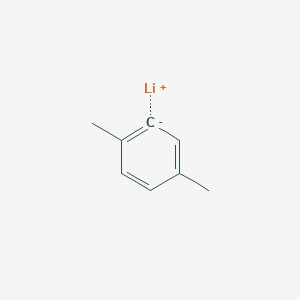![molecular formula C12H14O4 B14480608 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane CAS No. 66287-77-2](/img/structure/B14480608.png)
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane is an organic compound that features both an oxirane (epoxide) and a dioxolane ring in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane typically involves the reaction of a phenol derivative with an epoxide. One common method involves the reaction of 2-(2-hydroxyphenyl)-1,3-dioxolane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically obtained through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a variety of substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and dioxolanes.
Industry: It is used in the production of epoxy resins, coatings, adhesives, and composites
Wirkmechanismus
The mechanism of action of 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane involves the reactivity of the epoxide and dioxolane rings. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The dioxolane ring can also participate in reactions, providing additional sites for chemical modification. These reactions can target specific molecular pathways and enzymes, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but lacks the dioxolane ring.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Contains two epoxide groups but no dioxolane ring.
2-(2-(Oxiran-2-ylmethoxy)phenoxy)ethan-1-ol: Similar epoxide functionality but different overall structure .
Uniqueness
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane is unique due to the presence of both an epoxide and a dioxolane ring in its structure. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one of these functional groups.
Eigenschaften
CAS-Nummer |
66287-77-2 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-[2-(oxiran-2-ylmethoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H14O4/c1-2-4-11(16-8-9-7-15-9)10(3-1)12-13-5-6-14-12/h1-4,9,12H,5-8H2 |
InChI-Schlüssel |
FWDFULLHVMVZIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC=CC=C2OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


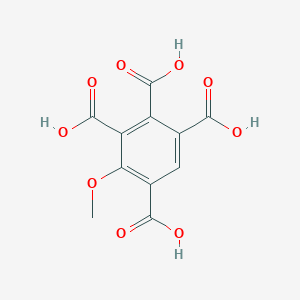
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)

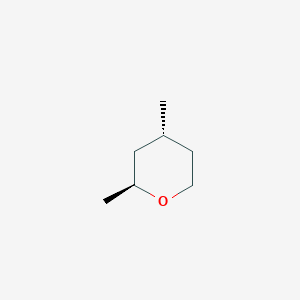
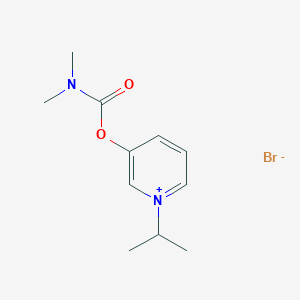
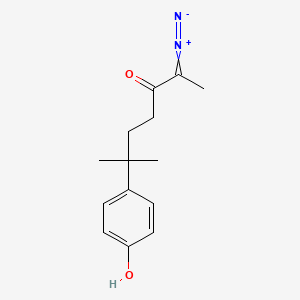
![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)

